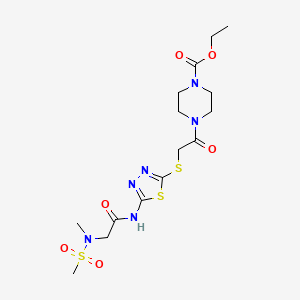
4-(2-((5-(2-(N-メチルメチルスルホンアミド)アセトアミド)-1,3,4-チアゾール-2-イル)チオ)アセチル)ピペラジン-1-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H24N6O6S3 and its molecular weight is 480.57. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
この化合物の合成には、エチルアセトアセテート、N-ブロモスクシンイミド (NBS)、およびN,N'-ジエチルチオ尿素を用いた効率的な手順が含まれています。 このワンポット合成法は、比較的高い収率 (75%) で目的化合物を生成します 。有機化学者は、その反応性、官能基との適合性、および潜在的な改変を調べることができます。
生物活性
Ethyl 4-(2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound features a piperazine ring linked to a thiadiazole derivative, which is associated with various biological activities. The presence of the methylsulfonamide group enhances its solubility and bioavailability.
1. Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds with the 1,3,4-thiadiazole structure exhibit significant activity against various bacterial strains and fungi. For instance:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| GKP-F-67 | S. aureus | 0.5% (Inhibition Zone: 5 mm) |
| GKP-F-67 | E. coli | 1% (Inhibition Zone: 6 mm) |
| GKP-F-245 | C. albicans | 3% (Inhibition Zone: 36 mm) |
These findings suggest that the ethyl derivative may possess similar or enhanced antimicrobial properties due to its structural components .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds related to the target structure have shown promising results against various cancer cell lines:
These results indicate that modifications in the thiadiazole scaffold can enhance cytotoxicity against cancer cells.
3. Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have been documented in various studies, demonstrating their ability to inhibit pro-inflammatory cytokines and mediators. This activity is crucial for developing therapeutic agents for inflammatory diseases .
4. Other Biological Activities
Thiadiazole compounds also exhibit a range of other biological activities including:
- Anticonvulsant : Some derivatives have shown efficacy in models of epilepsy .
- Antidiabetic : Research indicates potential benefits in glucose metabolism regulation .
- Antiviral : Certain thiadiazole derivatives have demonstrated activity against viral infections .
Case Studies
A notable case study involved the synthesis and evaluation of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, which revealed significant anticancer activities against MCF-7 and A549 cell lines . These findings support the potential use of ethyl 4-(2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate in cancer therapeutics.
特性
IUPAC Name |
ethyl 4-[2-[[5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O6S3/c1-4-27-15(24)21-7-5-20(6-8-21)12(23)10-28-14-18-17-13(29-14)16-11(22)9-19(2)30(3,25)26/h4-10H2,1-3H3,(H,16,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSJWSYPZGYGKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














